An In-depth Technical Guide to (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine
An In-depth Technical Guide to (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine is a chiral substituted pyrrolidine that holds significance as a versatile building block in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in numerous biologically active compounds due to its ability to explore pharmacophore space effectively and contribute to the stereochemistry of a molecule.[1][2] This guide provides a comprehensive overview of the compound's chemical and physical properties, a detailed, field-proven synthesis protocol, robust methods for its structural elucidation, and a discussion of its applications. By integrating established experimental procedures with the underlying chemical principles, this document serves as an authoritative resource for professionals engaged in synthetic chemistry and pharmaceutical development.
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | PubChem |
| Molecular Weight | 144.22 g/mol | PubChem |
| IUPAC Name | (S)-2-((1-methylpyrrolidin-3-yl)amino)ethan-1-ol | IUPAC |
| CAS Number | 1346598-84-3 | Vendor Data |
| Appearance | Expected to be a liquid or low-melting solid | General Chemical Principles |
| Boiling Point | Not explicitly available; estimated to be >200 °C at atm. pressure | Estimation |
| Solubility | Expected to be soluble in water and polar organic solvents | Structural Analysis |
Note: Experimental data for some properties of this specific compound are not widely published. Values are based on closely related structures and computational predictions.
Synthesis and Purification Protocol
The synthesis of chiral amines like (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine requires a stereochemically controlled approach. The following protocol describes a reliable method starting from a commercially available chiral precursor, (S)-3-aminopyrrolidine. This method is adapted from established procedures for the N-alkylation of amines.
Rationale for Synthetic Strategy
The chosen synthetic route involves the reductive amination of 2-hydroxyacetaldehyde (glycolaldehyde) with (S)-3-amino-1-methylpyrrolidine. This method is advantageous due to its high efficiency, mild reaction conditions, and the commercial availability of the starting materials. Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an intermediate imine or enamine, which is then reduced in situ to the target amine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and high selectivity for imines over carbonyls, minimizing side reactions.
Detailed Experimental Protocol
Reaction: Reductive Amination
Step 1: Reactant Preparation
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-amino-1-methylpyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 10 mL per mmol of amine).
-
To this solution, add 2-hydroxyacetaldehyde (1.1 eq). Note: 2-hydroxyacetaldehyde is often available as a dimer; ensure the correct stoichiometry is used.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
Step 2: Reduction
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The addition may be slightly exothermic. Maintain the temperature below 30 °C.
-
Let the reaction mixture stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Extraction
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel.
-
A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., DCM:MeOH 95:5 to 90:10 with 1% triethylamine to prevent streaking), is generally effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine as a viscous oil or solid.
Structural Elucidation and Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. This multi-faceted approach provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is the primary tool for confirming the structure. Expected signals would include:
-
A singlet for the N-methyl group protons.
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Multiplets corresponding to the protons on the pyrrolidine ring.
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Triplets for the methylene groups of the hydroxyethyl side chain.
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A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should show the correct number of distinct carbon signals, confirming the overall carbon framework. Key signals would include those for the N-methyl carbon, the carbons of the pyrrolidine ring, and the two carbons of the hydroxyethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 145.13.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. Key vibrational bands to look for include:
-
A broad O-H stretching band in the region of 3300-3500 cm⁻¹.[3]
-
An N-H stretching band (secondary amine) in the same region, often sharper than the O-H band.
-
C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.[4]
-
A C-N stretching band in the region of 1000-1200 cm⁻¹.
Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals.[2][5][6] Its non-planar, sp³-rich nature allows for three-dimensional diversity, which is crucial for specific interactions with biological targets.[1][2]
(S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine serves as a valuable chiral building block for the synthesis of more complex molecules. The presence of two nucleophilic nitrogen atoms and a hydroxyl group provides multiple points for further functionalization, enabling its incorporation into a variety of molecular frameworks.
Potential areas of application include:
-
Scaffold for Kinase Inhibitors: The pyrrolidine moiety is known to improve the solubility and pharmacokinetic profile of kinase inhibitors.[5]
-
Ligands for G-Protein Coupled Receptors (GPCRs): Many GPCR ligands incorporate substituted amine structures.
-
Development of Antipsychotic and Neurological Agents: The pyrrolidine ring is a key component in several drugs targeting the central nervous system.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Visualized Workflows
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine.
Characterization Workflow Diagram
Caption: Workflow for the structural characterization of the final product.
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